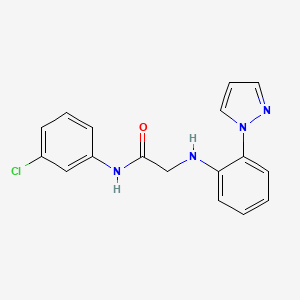![molecular formula C20H21F3N2O3 B7547647 N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide, also known as MTEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is a key regulator of immune responses and inflammation.
科学研究应用
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has been extensively studied for its potential applications in scientific research. One of the main applications of N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide is in the study of the P2X7 receptor, which is involved in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has been shown to selectively inhibit the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases and conditions.
作用机制
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide selectively binds to the P2X7 receptor and inhibits its function. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide blocks this process by preventing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide inhibits the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in response to ATP stimulation. In vivo studies have shown that N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases and conditions. N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide also has some off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in various diseases and conditions, such as cancer, autoimmune diseases, and infectious diseases. Additionally, the potential therapeutic applications of N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide and other P2X7 receptor antagonists should be further explored in animal models and clinical trials.
Conclusion
In conclusion, N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide, or N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide is a selective antagonist of the P2X7 receptor, which is a key regulator of immune responses and inflammation. N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has various scientific research applications, including the study of the P2X7 receptor in various diseases and conditions. N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3-[3-(trifluoromethyl)phenoxy]benzaldehyde, which is then reacted with morpholine to yield N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide. The purity and yield of the compound can be increased through various purification techniques, such as column chromatography and recrystallization.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c21-20(22,23)16-4-2-6-18(14-16)28-17-5-1-3-15(13-17)19(26)24-7-8-25-9-11-27-12-10-25/h1-6,13-14H,7-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOTWTSRBKKEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole](/img/structure/B7547584.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)
![4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B7547591.png)
![(1R,9S)-11-(4-methylthiadiazole-5-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7547616.png)
![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547636.png)
![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547667.png)
![N-[3-[benzyl(methyl)amino]propyl]-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7547671.png)
![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)